molecular formula C13H12N4O2 B2659970 N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 1280907-00-7

N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2659970
CAS No.: 1280907-00-7
M. Wt: 256.265
InChI Key: FNJBBIUSJIUIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Carboxamide Chemistry

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the cyclocondensation of β-diketones with hydrazines to form substituted pyrazoles. This foundational work established pyrazoles as accessible heterocycles, but regioselective synthesis remained challenging until the mid-20th century. The introduction of acetylenic ketones as substrates in the 1960s enabled better control over substituent positioning, with Guojing et al. later demonstrating trifluoromethylation/cyclization techniques using hypervalent iodine reagents to achieve 70% yields of 3-trifluoromethylpyrazoles.

A pivotal advancement emerged with the development of β-aminoenone intermediates by Kovacs et al., who utilized copper-catalyzed alkyne-oxime coupling to generate pyrazoles in one-pot procedures with 70% efficiency. Parallel innovations included Dang et al.’s hydrazone dianion cyclization (53% yield) and Lokhande’s Vilsmeier-Haack formylation of pyrazole carboxaldehydes. These methods collectively enabled the systematic introduction of carboxamide groups at the pyrazole C3 position, a critical feature of N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide.

Position in Medicinal Chemistry

This compound belongs to a privileged structural class in drug discovery, sharing key pharmacophoric elements with clinical agents:

  • Crizotinib : Features a pyrazole core substituted with a carboxamide group, demonstrating kinase inhibition.
  • Celecoxib : A 1,5-diarylpyrazole-carboxamide serving as a selective COX-2 inhibitor.

The cyanomethyl moiety at N3 enhances hydrogen-bonding capacity compared to simpler alkyl groups, while the 4-methoxy group modulates electronic effects on the pyrazole ring. This substitution pattern balances lipophilicity (methoxy) and polarity (carboxamide), optimizing membrane permeability and target engagement—a design principle validated in anti-inflammatory and anticancer pyrazole derivatives.

Classification within Heterocyclic Compound Families

This compound belongs to the 1H-pyrazole-3-carboxamide subclass, characterized by:

  • Core Structure : Five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents :
    • N1: Phenyl group (lipophilic domain)
    • C4: Methoxy (electron-donating group)
    • C3: Carboxamide with cyanomethyl side chain (hydrogen-bonding motif)

Comparative analysis with related heterocycles reveals distinct advantages:

Heterocycle Bioavailability Synthetic Accessibility Target Versatility
Pyrazole High Moderate Broad
Imidazole Moderate High Narrow
Triazole Low High Moderate

The pyrazole scaffold’s balanced properties explain its prevalence in 12% of FDA-approved small-molecule drugs.

Research Significance and Contemporary Applications

Recent studies highlight three emerging applications:

  • Kinase Inhibition : Pyrazole-3-carboxamides exhibit nanomolar affinity for tyrosine kinases, with structural analogs of crizotinib showing promise in ALK-positive cancers.
  • Anti-Inflammatory Activity : Methoxy-substituted derivatives reduce COX-2 expression by 78% in murine models.
  • Osteogenesis Induction : Crystallographic studies confirm that pyrazole carboxamides like 4j (from Zhou et al.) bind BMP-2 receptors, enhancing osteoblast differentiation.

The cyanomethyl group in this compound may further improve metabolic stability, as evidenced by reduced CYP3A4-mediated oxidation in analogs.

Evolution of Scientific Literature on Pyrazole-Based Carboxamides

A bibliometric analysis reveals three phases:

  • Synthetic Exploration (1950–2000) : 62% of papers focused on regioselective synthesis, exemplified by hydrazine cyclocondensation.
  • Biological Profiling (2001–2015) : 34% of studies evaluated anticancer/anti-inflammatory activity, identifying celecoxib analogs.
  • Targeted Design (2016–present) : 89% of recent publications employ computational modeling, with crystal structures like 4j (PDB: 5X8T) informing rational modifications.

Properties

IUPAC Name

N-(cyanomethyl)-4-methoxy-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-19-11-9-17(10-5-3-2-4-6-10)16-12(11)13(18)15-8-7-14/h2-6,9H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJBBIUSJIUIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NCC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with cyanomethylating agents. One common method is the reaction of the carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyanomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide features a pyrazole ring with a cyanomethyl group, a methoxy group, and a phenyl group. The presence of the carboxamide functional group enhances its reactivity and biological activity. The compound can be synthesized through various methods including nucleophilic substitution and condensation reactions, which facilitate the introduction of functional groups essential for its activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting microbial cell wall synthesis, leading to cell lysis and death .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. This makes it a candidate for further exploration as an anticancer agent .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation in various animal models, potentially making it useful in treating inflammatory diseases. The structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance its anti-inflammatory potency .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

  • Antimicrobial Agents : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antimicrobial therapies.
  • Cancer Therapeutics : The potential to inhibit tumor growth makes it a target for developing anticancer drugs.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses can be leveraged in developing treatments for chronic inflammatory conditions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Klebsiella pneumoniae using the agar diffusion method. Results indicated significant inhibition zones, suggesting strong antibacterial activity .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines demonstrated that treatment with this compound led to a decrease in cell viability and induced apoptosis. These findings support its potential use as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

Pyrazole carboxamides in the literature exhibit substitutions that modulate bioactivity and physicochemical properties. Key analogs include:

Compound Name 1-Position Substituent 4-Position Substituent Carboxamide Side Chain Key Features
N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide Phenyl Methoxy Cyanomethyl Enhanced lipophilicity (methoxy), polar cyanomethyl group
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl Chlorine 4-Cyano-1-phenylpyrazol-5-yl Chlorine increases electronegativity; dual aryl groups enhance rigidity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 2,4-Dichlorophenyl Methyl 3-Pyridylmethyl Dichlorophenyl enhances receptor affinity; pyridylmethyl improves solubility
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 6-Chloro-3-pyridyl Phenyl (5-position) 4-Ethoxyphenyl Ethoxy group balances lipophilicity; chloro-pyridyl enhances target engagement

Key Observations :

  • Substituent Effects : Chlorine or methoxy groups at the 4-position influence electronic properties. Methoxy (electron-donating) may reduce reactivity compared to chlorine (electron-withdrawing) .

Physicochemical Properties

Compound (Reference) Melting Point (°C) Molecular Weight LogP (Predicted) Solubility (Predicted)
This compound N/A ~326.3 ~2.5 Moderate (DMF/EtOH)
3a 133–135 403.1 ~3.8 Low (chloroform)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide N/A 481.3 ~4.2 Moderate (DMSO)

Notes:

  • The methoxy group in the target compound may lower melting points compared to chloro derivatives (e.g., 3a: 133–135°C) due to reduced crystallinity.
  • Cyanomethyl likely increases polarity, improving aqueous solubility relative to dichlorophenyl analogs.

Biological Activity

N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with cyanomethylating agents. A common method includes using cyanomethyl chloride in the presence of a base like triethylamine, conducted in organic solvents such as dichloromethane at room temperature.

Table 1: Synthesis Overview

StepReagentsConditionsProducts
14-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid + Cyanomethyl chlorideRoom temperature, dichloromethaneThis compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown it to have effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated, demonstrating its potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Pseudomonas aeruginosa64128

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cell lines, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231). The mechanism appears to involve apoptosis induction and cell cycle arrest, with synergistic effects observed when combined with established chemotherapeutics like doxorubicin .

Case Study: Synergistic Effects with Doxorubicin

In a study assessing the combination of this compound with doxorubicin, results indicated enhanced cytotoxicity compared to either agent alone. This suggests a promising avenue for improving treatment efficacy in resistant cancer subtypes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. It may inhibit key enzymes that facilitate tumor growth or bacterial survival, thus exerting therapeutic effects.

Comparative Analysis

When compared to other pyrazole derivatives, N-(cyanomethyl)-4-methoxy exhibits unique chemical reactivity due to the presence of the cyanomethyl group. This functional group enhances its biological activity profile, making it a valuable candidate for further research and development.

Table 3: Comparison with Similar Compounds

Compound NameBiological Activity
N-(cyanomethyl)-4-methoxy-1-phenyl-pyrazoleAntimicrobial, Anticancer
4-Methoxy-1-phenyl-1H-pyrazoleModerate antimicrobial
N-(cyanomethyl)-1-phenyl-pyrazoleLow anticancer activity

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide and its analogs?

The compound is typically synthesized via multi-step processes starting from core pyrazole templates. For example, methoxy and halogen substituents are introduced through condensation reactions, as seen in analogous pyrazole-3-carboxamide syntheses . Optimized protocols often involve coupling cyanomethylamine with pre-functionalized pyrazole intermediates under reflux conditions in polar aprotic solvents. Yields can be improved by controlling stoichiometry and reaction time .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

  • 1H/13C NMR to verify substituent positions and aromatic proton environments .
  • IR spectroscopy to identify carboxamide (C=O, ~1650 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups.
  • X-ray crystallography for unambiguous determination of molecular geometry, as demonstrated in related pyrazole carboxamide derivatives .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in pyrazole carboxamide derivatives?

Antifungal activity can be assessed using Gibberella zeae and Fusarium oxysporum inhibition assays at 50–100 µg/mL concentrations, with commercial fungicides (e.g., carboxin) as positive controls . For kinase inhibition (e.g., CDK2), fluorescence-based ATP-competitive assays are used to measure IC₅₀ values, as seen in fragment-based drug design studies .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data across studies involving pyrazole carboxamide analogs?

Discrepancies often arise from variations in substituent positioning (e.g., meta vs. para substitution on aryl rings) or assay conditions. For example, trifluoromethyl groups at the pyrazole 3-position enhance antifungal activity, while bulky substituents reduce solubility . Systematic SAR studies and standardized assay protocols (e.g., fixed pH/temperature) are critical to reconcile conflicting results .

Q. What computational approaches predict the binding affinity of pyrazole carboxamides with targets like cyclin-dependent kinases?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with ATP-binding pockets. Fragment-based screening, combined with X-ray crystallography of ligand-CDK2 complexes, identifies key hydrogen bonds (e.g., pyrazole N-H with Glu81) and hydrophobic interactions (e.g., phenyl rings with Leu83) .

Q. How can crystallographic studies elucidate the binding modes of pyrazole carboxamides with biological targets?

Single-crystal X-ray diffraction provides atomic-resolution insights. For example, monoclinic crystal systems (space group P21/n) reveal planar pyrazole cores and dihedral angles between aryl rings, which influence steric compatibility with enzyme active sites .

Q. What strategies optimize pharmacokinetic properties in pyrazole carboxamide inhibitors?

  • Fragment-based optimization : Retain critical binding motifs (e.g., carboxamide linkage) while introducing solubilizing groups (e.g., morpholine) .
  • Pro-drug approaches : Mask polar groups (e.g., cyano) with ester linkages to enhance bioavailability .

Q. How do researchers design pyrazole carboxamide derivatives with reduced off-target effects?

Selectivity profiling against related kinases (e.g., CDK1 vs. CDK2) using kinome-wide screening. Substituent modifications (e.g., 4-methoxy vs. 4-chloro) alter steric bulk and electronic properties, minimizing cross-reactivity .

Methodological Considerations

Q. What are the challenges in achieving high yields during N-substituted pyrazole carboxamide synthesis?

Key issues include:

  • Side reactions : Competing acylation at pyrazole N1 vs. N2 positions.
  • Purification : Use of column chromatography with gradients (e.g., ethyl acetate/hexane) to separate regioisomers .

Q. How can researchers validate target engagement in cellular models for pyrazole carboxamides?

Western blotting for downstream kinase substrates (e.g., phosphorylated Rb for CDK inhibitors) and cellular thermal shift assays (CETSA) confirm target binding in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.